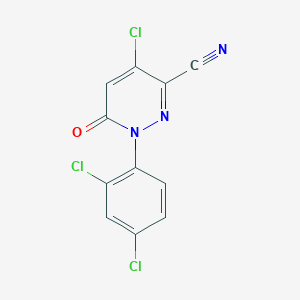

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile

Description

Properties

IUPAC Name |

4-chloro-1-(2,4-dichlorophenyl)-6-oxopyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl3N3O/c12-6-1-2-10(8(14)3-6)17-11(18)4-7(13)9(5-15)16-17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIWUOMHJCHYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyridazine derivative. The reaction conditions typically involve refluxing the mixture in ethanol for several hours to ensure complete cyclization.

Chemical Reactions Analysis

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The chloro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients in these products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variations among pyridazinecarbonitrile derivatives lie in the substituents on the phenyl ring at the 1-position. Key analogs include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|---|

| Target Compound | 2,4-dichlorophenyl | C₁₁H₅Cl₃N₃O* | ~266.09* | ~3.1* | N/A | N/A | N/A |

| 4-Chloro-1-(3-chlorophenyl)-... [303150-49-4] | 3-chlorophenyl | C₁₁H₅Cl₂N₃O | 266.08 | 2.6 | N/A | N/A | N/A |

| 4-Chloro-1-(4-methylphenyl)-... [320419-35-0] | 4-methylphenyl | C₁₂H₈ClN₃O | 245.66 | N/A | 1.31 (predicted) | 376.9 (predicted) | -3.30 |

| 4-Chloro-1-phenyl-... [338405-09-7] | phenyl | C₁₁H₆ClN₃O | 231.64 | N/A | N/A | N/A | N/A |

| Methyl 4-chloro-1-(4-methoxyphenyl)-... | 4-methoxyphenyl | C₁₃H₁₁ClN₂O₄ | 294.69 | N/A | N/A | N/A | N/A |

*Estimated based on analogs.

Key Observations :

- Molecular Weight : Chlorine substituents increase molecular weight significantly. The 2,4-dichlorophenyl variant (target) is heavier than the 4-methylphenyl analog (245.66 vs. ~266.09 g/mol) .

- Lipophilicity (XLogP3) : The 3-chlorophenyl analog has an XLogP3 of 2.6, while the target compound’s additional chlorine at the ortho position likely raises this value (~3.1), enhancing membrane permeability .

Commercial Availability and Pricing

- The 4-methylphenyl derivative (CAS 320419-35-0) is priced at $673.00/100 mg for research use, reflecting its niche applications .

- The 3-chlorophenyl analog (CAS 303150-49-4) is sold in bulk (25 kg/drum) for industrial use, highlighting its scalability .

- The target compound’s inclusion in customs tariff codes (e.g., 9914.00.00) underscores its commercial significance in specialty chemical markets .

Biological Activity

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Information

- IUPAC Name : 4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile

- Molecular Formula : C₁₃H₈Cl₃N₃O

- Molecular Weight : 309.57 g/mol

- CAS Number : 81117532

Structural Characteristics

The compound features a pyridazine ring substituted with a chloro group and a dichlorophenyl moiety. This unique structure contributes to its biological activity.

The biological activity of 4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is primarily attributed to its interaction with specific molecular targets in biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or function.

- Anticancer Properties : Preliminary research suggests that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Pharmacological Effects

Research findings have highlighted several pharmacological effects of this compound:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, with varying degrees of potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of the compound against a panel of bacterial pathogens. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.

-

Cytotoxicity Assessment :

- In vitro assays were conducted on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM. This suggests potential for development as an anticancer agent.

-

Mechanistic Insights :

- Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic candidate in oncology.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Conditions | Yield Range | Key Evidence |

|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 12h | 60–70% | |

| Chlorination | POCl₃, DMF, 100°C, 6h | 75–85% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 65–80% |

Basic: What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy:

- HPLC: Quantifies purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 354.9832 for C₁₂H₇Cl₃N₂O) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Assays: Re-testing under controlled conditions (e.g., fixed cell lines, serum-free media) to isolate compound effects .

- Meta-Analysis: Cross-referencing data from multiple studies to identify trends (e.g., correlation between purity and activity) .

- Structural Confirmation: Re-characterizing batches with conflicting results to rule out isomerization or degradation .

Advanced: What experimental design principles apply to evaluating its stability under physiological conditions?

Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 24h, followed by HPLC analysis to detect degradation products .

- Oxidative Stress Tests: Expose to H₂O₂ (0.1–1 mM) and monitor nitrile-to-amide conversion via IR spectroscopy .

- Light Sensitivity: Conduct photostability tests under ICH Q1B guidelines using UV-Vis irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.